![molecular formula C13H13N3O2 B5626981 methyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B5626981.png)
methyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate
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Description
Methyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate is a compound that has garnered attention in various chemical research areas due to its unique structure and potential applications. The focus here is on its synthesis, molecular structure, and physical and chemical properties.
Synthesis Analysis
The synthesis of similar pyrazolo and benzimidazole derivatives involves various chemical reactions, starting from specific precursors to obtain the desired compound. For example, efficient methods have been developed for synthesizing 2-[3(5)-aryl(methyl)pyrazol-4-yl]-1H-benzimidazoles through cyclocondensation of 2-acylmethyl-1H-benzimidazoles benzoylhydrazones with DMF dimethylacetal, indicating a similar approach could be used for the synthesis of methyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate (Dzvinchuk & Lozinskii, 2006).
Molecular Structure Analysis
The molecular structure of similar compounds reveals intricate details about their hydrogen bonding and molecular interactions. For instance, hydrogen-bonded chains and sheets have been observed in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, respectively, showcasing the potential structural complexity of methyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their molecular structure, as seen in the tautomerism observed in similar compounds, where proton migrations between pyrazole nitrogen atoms are studied. This suggests that methyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate could exhibit similar reactivity patterns, affecting its chemical properties and reactions (Dzvinchuk & Lozinskii, 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2,4-dimethylpyrazolo[1,5-a]benzimidazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-11(13(17)18-3)12-15(2)9-6-4-5-7-10(9)16(12)14-8/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFOBODFXLRLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dimethylpyrazolo[1,5-a]benzimidazole-3-carboxylate |
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